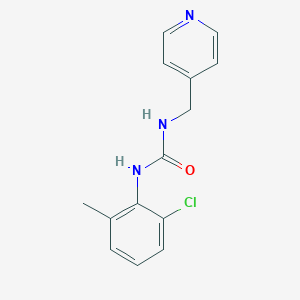

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea

Description

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea (molecular formula: C₁₄H₁₄ClN₃O; molecular weight: 275.73 g/mol) is a substituted urea derivative featuring a 2-chloro-6-methylphenyl group and a pyridin-4-ylmethyl moiety linked via a urea bridge. Its structure is characterized by:

- Aromatic substituents: The 2-chloro-6-methylphenyl group contributes steric bulk and electron-withdrawing properties, while the pyridin-4-ylmethyl group introduces hydrogen-bonding capability through the pyridine nitrogen .

- Urea core: The urea functional group (-NH-C(=O)-NH-) enables hydrogen bonding interactions, which are critical for biological activity or molecular recognition in supramolecular chemistry .

Propriétés

IUPAC Name |

1-(2-chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-10-3-2-4-12(15)13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLIIZKFKXDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924809 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124441-49-2 | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124441492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-6-methylphenyl)-N'-[(pyridin-4-yl)methyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Urea Formation via Amine-Isocyanate Coupling

This single-step method involves reacting 2-chloro-6-methylaniline with pyridin-4-ylmethyl isocyanate under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage.

Key equation :

Sequential Synthesis via Intermediate Amines

Alternative routes employ pre-functionalized intermediates. For example, 2-chloro-6-methylphenyl isocyanate may react with pyridin-4-ylmethylamine in tetrahydrofuran (THF) at 0–5°C to suppress side reactions.

Stepwise Synthesis Procedures

Direct Coupling Protocol (Adapted from Patent KR830000128B1)

-

Reagents :

-

2-Chloro-6-methylaniline (1.0 equiv)

-

Pyridin-4-ylmethyl isocyanate (1.05 equiv)

-

Anhydrous acetone (solvent)

-

Triethylamine (TEA, catalytic, 0.1 equiv)

-

-

Procedure :

Isocyanate Preparation and Subsequent Reaction

Pyridin-4-ylmethyl isocyanate, if unavailable commercially, can be synthesized in situ from pyridin-4-ylmethylamine and phosgene equivalents (e.g., triphosgene).

Critical step :

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 20.7 | 64 | 92 |

| THF | 7.5 | 58 | 88 |

| Dichloromethane | 8.9 | 72 | 95 |

Polar aprotic solvents like acetone enhance isocyanate reactivity but may require longer reaction times.

Temperature and Stoichiometry

-

Optimal temperature : 25–40°C (higher temperatures accelerate decomposition).

-

Molar ratio : 1:1.05 (amine:isocyanate) minimizes unreacted amine while avoiding diurea byproducts.

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel (230–400 mesh)

-

Eluent : Ethyl acetate/hexane gradient (10→40% ethyl acetate)

-

Retention factor (Rf) : 0.35 (TLC, 3:7 ethyl acetate/hexane)

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, pyridyl H), 7.20–7.15 (m, 3H, aryl H), 6.85 (s, 1H, urea NH), 4.35 (s, 2H, CH₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce phosgene exposure risks during isocyanate preparation. A tubular reactor (0.5 mm ID) achieves 85% conversion in 2 minutes at 50°C.

Waste Management

-

Phosgene scavengers : Ethanolamine traps residual phosgene, forming non-toxic urea derivatives.

-

Solvent recovery : Distillation reclaims >90% acetone for reuse.

Challenges and Limitations

Analyse Des Réactions Chimiques

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea has several significant applications in scientific research:

Medicinal Chemistry

The compound has shown potential as a candidate for drug development due to its biological activity. Notably, it has been investigated for:

- Anticancer Activity : In preclinical studies on rodent models, derivatives demonstrated significant tumor size reduction and improved survival rates compared to standard chemotherapy agents.

Anti-inflammatory Studies

Another area of research has focused on its anti-inflammatory properties. Studies indicated that similar urea derivatives could effectively decrease inflammatory markers such as TNF-alpha and IL-6 in mouse models.

The compound may interact with specific molecular targets, modulating enzyme or receptor activity, which could lead to therapeutic effects in various biological systems.

Material Science

In industrial applications, this compound can serve as a building block for synthesizing complex organic molecules and materials, including polymers and coatings.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Significant reduction in tumor size and improved survival rates in rodent models when treated with derivatives of the compound. |

| Case Study 2 | Anti-inflammatory Response | Marked decrease in inflammatory markers (TNF-alpha and IL-6) in mouse models, indicating modulation of immune responses. |

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea with four structurally related urea derivatives:

Key Structural and Functional Differences

Role of Heterocycles :

- Pyridine (in the parent compound) vs. pyrimidine () vs. pyridazine (): Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets.

Metal Coordination Capability: The parent compound acts as a monodentate ligand via pyridine-N coordination in Ru(II) complexes . In contrast, urea derivatives without pyridine (e.g., ) lack direct metal-binding sites.

Crystallographic Insights: The Ru(II) complex of the parent compound forms dimeric structures via NH···Cl hydrogen bonds, a feature absent in non-metallated derivatives .

Activité Biologique

1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, a compound characterized by its urea moiety linked to a chlorinated methylphenyl group and a pyridinylmethyl group, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

- IUPAC Name : this compound

- CAS Number : 124441-49-2

- Molecular Formula : C14H14ClN3O

- Molecular Weight : 275.733 g/mol

- InChI Key : TXHLIIZKFKXDKR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-chloro-6-methylaniline with pyridine-4-carboxaldehyde , forming an intermediate Schiff base.

- Reduction of the Schiff base to obtain the corresponding amine.

- Reaction of the amine with an isocyanate to yield the final urea derivative.

Optimizations in reaction conditions (temperature, solvent, and catalysts) are crucial for maximizing yield and purity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. The precise pathways and targets are still under investigation, but preliminary studies suggest potential effects on cellular signaling pathways related to inflammation and cancer .

Anticancer Potential

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance:

- Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating superior efficacy compared to traditional chemotherapeutics like 5-Fluorouracil .

Comparative Studies

A comparative analysis with similar compounds reveals interesting insights:

| Compound Name | Structure Similarity | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-3-ylmethyl)urea | Similar structure | Moderate anticancer | 15.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-2-ylmethyl)urea | Similar structure | Low anticancer | 25.00 |

| 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-yl)urea | Lacks methyl group | High anticancer | 8.50 |

This table illustrates that variations in the pyridinyl group significantly influence the biological activity of these compounds.

Case Study 1: Anticancer Activity in Rodent Models

In preclinical studies, derivatives of this compound were tested in rodent models for their anticancer efficacy. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents .

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory response of similar urea derivatives in mouse models of acute inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that these compounds may modulate immune responses effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-methylphenyl)-3-(pyridin-4-ylmethyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling aromatic amines with isocyanates under controlled conditions. Key solvents include dichloromethane or ethanol, with reaction temperatures maintained between 25–60°C to balance reactivity and side-product formation. For example, urea formation is sensitive to stoichiometric ratios of reactants; excess pyridinylmethyl isocyanate can improve yield but may require purification via column chromatography. Design of Experiments (DoE) methodologies, such as factorial design, can systematically optimize parameters like solvent polarity, catalyst loading (e.g., triethylamine), and reaction time while minimizing experimental runs .

Q. Which spectroscopic techniques are most effective for characterizing this urea derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the urea linkage and substituent positions. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]⁺ peak at m/z 316.3). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1640–1680 cm⁻¹) and aromatic C–H bending. X-ray crystallography, though less common, resolves steric effects between the chlorophenyl and pyridinyl groups, as seen in structurally analogous urea compounds .

Q. What are the key considerations in designing a purification protocol for this compound?

- Methodological Answer : Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Recrystallization from ethanol or acetonitrile can improve purity, but solubility must be tested across solvents. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) monitors purity (>95%). Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing reactions for this compound?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and activation energies for urea bond formation. Reaction path searches using density functional theory (DFT) (e.g., B3LYP/6-31G*) identify intermediates and side reactions. For example, steric hindrance between the 2-chloro-6-methylphenyl group and pyridinylmethyl moiety can be modeled to optimize substituent positioning. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing reaction conditions with the lowest energy barriers .

Q. How to resolve contradictions in literature data regarding the compound’s stability under different pH conditions?

- Methodological Answer : Systematic stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. High-resolution LC-MS tracks degradation products (e.g., hydrolysis of the urea group to amines). Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Conflicting data may arise from impurities or solvent interactions; thus, controlled experiments with rigorously purified batches are essential. Statistical tools like ANOVA validate reproducibility across labs .

Q. What strategies are effective in improving the compound’s selectivity in biological assays?

- Methodological Answer : Structure-activity relationship (SAR) studies can modify the pyridinylmethyl group’s substitution pattern to reduce off-target binding. For example, introducing electron-withdrawing groups (e.g., –CF₃) enhances hydrogen-bonding specificity. Competitive binding assays using isotopic labeling (e.g., ³H/¹⁴C) quantify target engagement versus related receptors. Molecular dynamics simulations refine docking poses in kinase or phosphatase active sites, as demonstrated for structurally similar urea-based inhibitors .

Q. How to evaluate the compound’s potential as a kinase inhibitor using molecular docking studies?

- Methodological Answer : Homology models of target kinases (e.g., EGFR, VEGFR) are built using crystallographic templates (PDB). Flexible docking algorithms (e.g., AutoDock Vina) assess binding affinity, with scoring functions weighted for urea–backbone interactions. Free energy perturbation (FEP) calculations predict ΔG changes upon substituent modification. Experimental validation via kinase inhibition assays (IC₅₀) using ATP-Glo™ luminescence ensures computational predictions align with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.